Bromocyclopropane-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

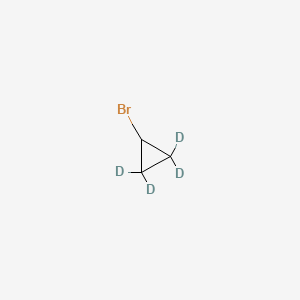

Bromocyclopropane-d4 is a deuterated analogue of 3-bromo-1,1,2,2-tetrachlorocyclopropane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in scientific research, especially in studies involving reaction mechanisms and biological effects.

Métodos De Preparación

The synthesis of Bromocyclopropane-d4 typically involves the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product . Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Bromocyclopropane-d4 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropanones using oxidizing agents such as potassium permanganate.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Bromocyclopropane-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

Biology: Employed in studies to understand the metabolic pathways and biological effects of deuterated compounds.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the synthesis of specialized chemicals and materials

Mecanismo De Acción

Comparación Con Compuestos Similares

Bromocyclopropane-d4 can be compared with other similar compounds such as:

3-Bromo-1,1,2,2-tetrachlorocyclopropane: A potent insecticide and acaricide.

Bromocyclopropane: A simpler analogue without deuterium substitution.

Cyclopropyl bromide: Another related compound used in organic synthesis

The uniqueness of this compound lies in its deuterium substitution, which provides valuable insights into reaction mechanisms and biological processes that are not possible with non-deuterated analogues.

Actividad Biológica

Bromocyclopropane-d4 is a deuterated derivative of bromocyclopropane, a compound that has garnered attention in various fields of chemical and biological research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and potential applications.

This compound has the molecular formula C3H5Br with deuterium isotopes incorporated into the cyclopropane ring. The addition of deuterium affects the compound's stability and reactivity, which can influence its biological activity.

Mechanisms of Biological Activity

- Reactivity in Biological Systems : Bromocyclopropanes are known to undergo nucleophilic substitutions and can act as electrophiles in various reactions. The presence of the bromine atom allows for nucleophilic attack, which can lead to the formation of various biologically relevant compounds. For instance, studies have shown that bromocyclopropanes can participate in cyclization reactions that yield complex heterocycles, which may exhibit significant biological activity .

- Interactions with Biological Targets : Bromocyclopropane derivatives have been investigated for their interactions with receptors and enzymes. For example, research indicates that these compounds can act as partial agonists at certain GABA receptor sites, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .

Study 1: Nucleophilic Reactions

A study explored the nucleophilic substitution reactions of bromocyclopropanes, demonstrating their ability to form substituted GABA derivatives through a series of intramolecular reactions. This process highlights the potential for this compound to be used as a precursor in synthesizing compounds with neuroactive properties .

Study 2: Lithiation and Borylation

Research on the lithiation of cyclopropyl esters derived from bromocyclopropanes showed that these compounds could undergo rapid deprotonation and subsequent borylation. The study provided insights into the stability of lithiated species derived from bromocyclopropanes, indicating that while they are reactive intermediates, their stability can vary significantly depending on the substituents present .

Biological Activity Table

Toxicological Considerations

While this compound shows promise for various applications, it is essential to consider its toxicological profile. Research on related compounds like 1-bromopropane indicates potential neurotoxic and reproductive effects at high exposure levels. Understanding these risks is crucial for assessing the safety and efficacy of this compound in therapeutic contexts .

Propiedades

IUPAC Name |

3-bromo-1,1,2,2-tetradeuteriocyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXYJYDRLBPHRS-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.